molecular formula C13H11BrOS B14521313 1-[(4-Bromonaphthalen-1-yl)sulfanyl]propan-2-one CAS No. 62615-27-4

1-[(4-Bromonaphthalen-1-yl)sulfanyl]propan-2-one

Cat. No.: B14521313
CAS No.: 62615-27-4
M. Wt: 295.20 g/mol
InChI Key: HCIWICGZFUIJSU-UHFFFAOYSA-N
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Description

1-[(4-Bromonaphthalen-1-yl)sulfanyl]propan-2-one is a chemical compound characterized by the presence of a bromonaphthalene moiety attached to a propanone group via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Bromonaphthalen-1-yl)sulfanyl]propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromonaphthalene moiety to a naphthalene derivative.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Naphthalene derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-Bromonaphthalen-1-yl)sulfanyl]propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Bromonaphthalen-1-yl)sulfanyl]propan-2-one involves its interaction with molecular targets through its bromonaphthalene and sulfanyl moieties. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes .

Comparison with Similar Compounds

  • 1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one
  • 1-Bromonaphthalene
  • 1-Amino-4-bromonaphthalene

Comparison: 1-[(4-Bromonaphthalen-1-yl)sulfanyl]propan-2-one is unique due to its specific sulfanyl linkage, which imparts distinct chemical and biological properties compared to other bromonaphthalene derivatives. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

62615-27-4

Molecular Formula

C13H11BrOS

Molecular Weight

295.20 g/mol

IUPAC Name

1-(4-bromonaphthalen-1-yl)sulfanylpropan-2-one

InChI

InChI=1S/C13H11BrOS/c1-9(15)8-16-13-7-6-12(14)10-4-2-3-5-11(10)13/h2-7H,8H2,1H3

InChI Key

HCIWICGZFUIJSU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC1=CC=C(C2=CC=CC=C21)Br

Origin of Product

United States

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